molecular formula C25H22ClNO3 B1615959 ACETIC ACID, 2-(p-CHLOROPHENYL)-2-ISOPROPYL-, CYANO(p-PHENOXYPHENYL)METHYL ESTER CAS No. 66827-38-1

ACETIC ACID, 2-(p-CHLOROPHENYL)-2-ISOPROPYL-, CYANO(p-PHENOXYPHENYL)METHYL ESTER

Cat. No. B1615959
CAS RN: 66827-38-1
M. Wt: 419.9 g/mol
InChI Key: MKLAMBQQMOQHPH-UHFFFAOYSA-N
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Description

This compound, also known as [cyano- (4-phenoxyphenyl)methyl] 2- (4-chlorophenyl)-3-methylbutanoate, is a chemical with the molecular formula C25H22ClNO3 . It is categorized under miscellaneous compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of 25 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 419.12900 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 419.90000 . It has a density of 1.21g/cm3 and a boiling point of 539.7ºC at 760 mmHg . The flash point is 280.2ºC . The LogP value, which predicts the compound’s ability to partition between water and octanol, is 6.67998 .

properties

IUPAC Name

[cyano-(4-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO3/c1-17(2)24(19-8-12-20(26)13-9-19)25(28)30-23(16-27)18-10-14-22(15-11-18)29-21-6-4-3-5-7-21/h3-15,17,23-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLAMBQQMOQHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058451
Record name SD-43775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ACETIC ACID, 2-(p-CHLOROPHENYL)-2-ISOPROPYL-, CYANO(p-PHENOXYPHENYL)METHYL ESTER

CAS RN

66827-38-1
Record name Acetic acid, 2-(p-chlorophenyl)-2-isopropyl-, cyano(p-phenoxyphenyl)methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066827381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SD-43775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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